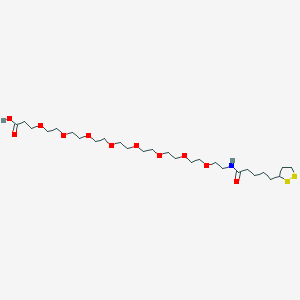![molecular formula C7H16Cl2N2 B6354229 cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% CAS No. 1060670-55-4](/img/structure/B6354229.png)
cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%
Overview
Description
Cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride (COP) is a versatile chemical compound with a wide range of applications in scientific research. It is a crystalline, white solid with a molecular weight of 299.85 g/mol and a melting point of 138-140°C. COP is an important intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. COP is also used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
Cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% acts as a nucleophilic reagent in organic synthesis. It is a strong base and can react with a variety of organic compounds to form new compounds. It can also be used to catalyze the formation of carbon-carbon bonds and other reactions.
Biochemical and Physiological Effects
cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% has a variety of biochemical and physiological effects. It is known to be a strong base and can act as a catalyst in various biochemical reactions. It can also act as an inhibitor of enzymes and other proteins. cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% has also been shown to have an effect on the metabolism of certain drugs and other compounds.
Advantages and Limitations for Lab Experiments
Cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be easily obtained. It is also stable and can be stored for long periods of time without degradation. The main limitation of cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% is its relatively low solubility in water, which can make it difficult to use in some experiments.
Future Directions
Cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% has a wide range of potential applications in scientific research. It can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. It can also be used as a reagent in organic synthesis and in the preparation of other compounds. In addition, cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% can be used to catalyze the formation of carbon-carbon bonds and other reactions. It can also be used to study the biochemical and physiological effects of various compounds. Finally, cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% can be used to develop new materials and technologies.
Synthesis Methods
Cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% is synthesized by the reaction of pyrrolidine with a mixture of hydrochloric acid and acetic anhydride. The reaction is typically carried out in a sealed tube at a temperature of 70-90°C. The reaction is complete when the product is isolated and dried.
Scientific Research Applications
Cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% is widely used in scientific research due to its versatility. It is used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and other materials. cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95% is also used as a reagent in organic synthesis and in the preparation of other compounds.
properties
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDBVGLZVIIZNU-AUCRBCQYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]2NC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934191 | |
| Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride | |
CAS RN |
151213-40-0 | |
| Record name | Octahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















